2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide
Overview
Description
2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide is an organic compound that features a phenoxy group substituted with two methyl groups and a fluorophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide can be achieved through a multi-step process:
Preparation of 2,3-dimethylphenol: This can be synthesized via the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,3-dimethylphenoxypropanoic acid: The 2,3-dimethylphenol is then reacted with 3-chloropropanoic acid in the presence of a base like sodium hydroxide to form the corresponding ether.
Amidation: The 2,3-dimethylphenoxypropanoic acid is then converted to its acid chloride using thionyl chloride. This acid chloride is subsequently reacted with 2-fluoroaniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenoxy ring can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: 2-(2,3-dimethylphenoxy)-N-(2-carboxyphenyl)propanamide.
Reduction: 2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamine.
Substitution: 2-(2,3-dimethylphenoxy)-N-(2-substituted phenyl)propanamide.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and fluorophenyl groups may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with amino acid residues in the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-(2-chlorophenyl)propanamide
- 2-(2,3-dimethylphenoxy)-N-(2-bromophenyl)propanamide
- 2-(2,3-dimethylphenoxy)-N-(2-methylphenyl)propanamide
Uniqueness
2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve binding affinity to targets, and alter the compound’s electronic properties, making it distinct from its analogs with other substituents.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-7-6-10-16(12(11)2)21-13(3)17(20)19-15-9-5-4-8-14(15)18/h4-10,13H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCKAIUVVSTTBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216187 | |
Record name | 2-(2,3-Dimethylphenoxy)-N-(2-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692280-81-2 | |
Record name | 2-(2,3-Dimethylphenoxy)-N-(2-fluorophenyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692280-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dimethylphenoxy)-N-(2-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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